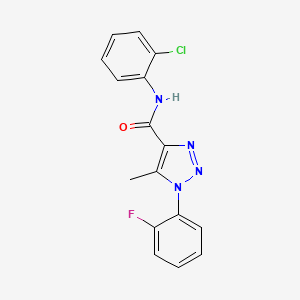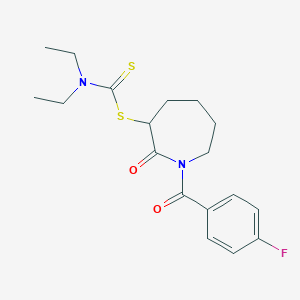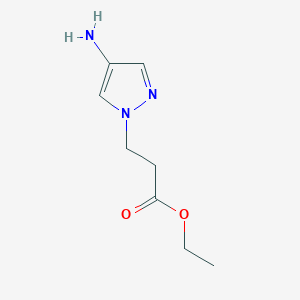
CCOC(=O)CCn1cc(N)cn1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CCOC(=O)CCn1cc(N)cn1, also known as Etomidate, is a widely used intravenous anesthetic agent that is commonly used in clinical settings. Etomidate is a hypnotic agent that is used for the induction and maintenance of anesthesia during surgical procedures. It is a non-barbiturate anesthetic that has a rapid onset of action and a short duration of effect.
作用机制
CCOC(=O)CCn1cc(N)cn1 acts by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain. It binds to specific sites on the GABA-A receptor, which results in an increase in the opening of chloride ion channels. This leads to hyperpolarization of the membrane potential and a decrease in neuronal excitability, resulting in sedation and anesthesia.
Biochemical and Physiological Effects:
CCOC(=O)CCn1cc(N)cn1 has a number of biochemical and physiological effects on the body. It reduces cerebral blood flow and metabolic rate, as well as decreasing intraocular pressure and intracranial pressure. It also causes a decrease in cardiac output and blood pressure due to its negative inotropic and chronotropic effects on the heart. CCOC(=O)CCn1cc(N)cn1 has minimal effects on respiratory function, making it a preferred anesthetic for patients with compromised respiratory function.
实验室实验的优点和局限性
CCOC(=O)CCn1cc(N)cn1 has several advantages for use in laboratory experiments. It has a rapid onset of action and a short duration of effect, which allows for precise control of anesthesia depth and duration. It also has minimal effects on respiratory function, making it a preferred anesthetic for experiments that require respiratory monitoring. However, CCOC(=O)CCn1cc(N)cn1 has limitations in that it can cause adrenal suppression, which can lead to complications in critically ill patients. It can also cause nausea and vomiting in some patients.
未来方向
There are several future directions for research on CCOC(=O)CCn1cc(N)cn1. One area of interest is the development of new analogs of CCOC(=O)CCn1cc(N)cn1 that have improved pharmacological properties, such as a longer duration of effect or reduced adrenal suppression. Another area of interest is the investigation of the effects of CCOC(=O)CCn1cc(N)cn1 on specific physiological processes, such as the cardiovascular system or the immune system. Finally, there is a need for further research on the long-term effects of CCOC(=O)CCn1cc(N)cn1 use in clinical settings, particularly in critically ill patients.
合成方法
CCOC(=O)CCn1cc(N)cn1 is synthesized through a multistep process that involves the condensation of 2-ethyl-1,3-propanediol with pyrrole-2-carboxylic acid. The resulting intermediate is then subjected to a series of reactions that involve the introduction of a chloroformate group, the formation of an imidazole ring, and the final hydrolysis of the chloroformate group to yield CCOC(=O)CCn1cc(N)cn1.
科学研究应用
CCOC(=O)CCn1cc(N)cn1 is widely used in scientific research as a tool to investigate the mechanisms of action of anesthetics on the central nervous system. It is used to study the pharmacokinetics and pharmacodynamics of anesthetics, as well as their effects on various physiological processes.
属性
IUPAC Name |
ethyl 3-(4-aminopyrazol-1-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-2-13-8(12)3-4-11-6-7(9)5-10-11/h5-6H,2-4,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWYPENSVGBTOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C=C(C=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CCOC(=O)CCn1cc(N)cn1 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

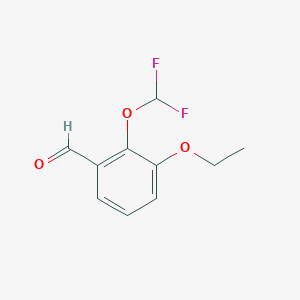
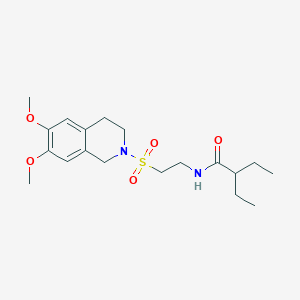
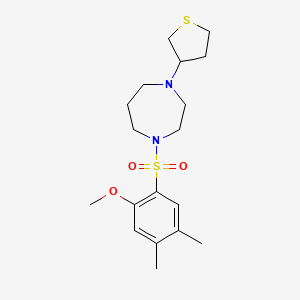
![3-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2693038.png)
![2-(1,3-dioxoisoindolin-2-yl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B2693042.png)
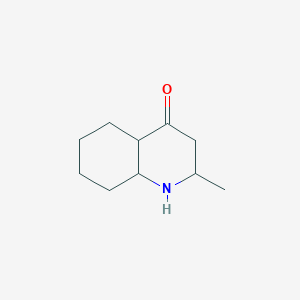
![2-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2693044.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2693045.png)
![4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B2693047.png)


![2-({2-Phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)acetonitrile](/img/structure/B2693050.png)
